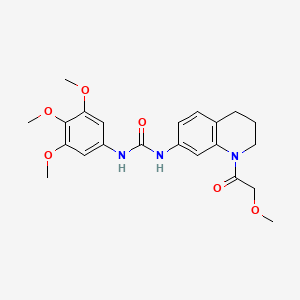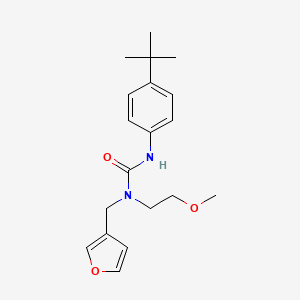
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Nanotechnology Applications
Urea compounds have been investigated for their potential use in nanotechnology. They can be employed in the development of urea-based electrolytes, which are crucial for next-generation batteries and fuel cells. This application leverages the chemical properties of urea to enhance energy storage and conversion technologies .
Medical Sciences
In the medical field, urea and its derivatives are recognized as pharmacophores in drug discovery. They exhibit a broad range of biological activities due to their ability to interact with proteins and receptor targets, making them valuable in the search for new pharmaceuticals .
Energy Production
Urea-based compounds are also being explored for their use in energy production. Their role as components in fuel cells and batteries is particularly significant, as they contribute to more efficient and sustainable energy systems .
Agricultural Efficiency
Modified urea fertilizers are being developed to enhance nitrogen utilization and reduce nitrogen losses in agriculture. These advancements aim to improve agronomic nitrogen use efficiency and crop yields, addressing environmental concerns associated with traditional fertilization methods .
Plastics and Resins Production
The industrial application of urea extends to the production of plastics, resins, and adhesives. Urea compounds serve as key ingredients in manufacturing processes that require specific chemical properties for product stability and performance .
Medicinal Chemistry
Urea and thiourea-containing compounds are pivotal in medicinal chemistry applications. Researchers focus on bioisosteric replacements with (thio)urea structures to develop pharmaceuticals with improved efficacy and reduced side effects .
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)16-5-7-17(8-6-16)20-18(22)21(10-12-23-4)13-15-9-11-24-14-15/h5-9,11,14H,10,12-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHMFRUSFFWFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

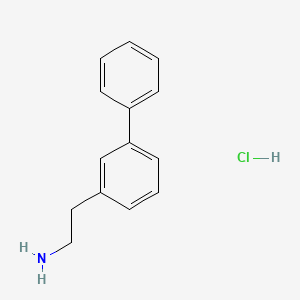
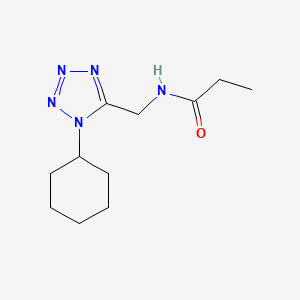
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)
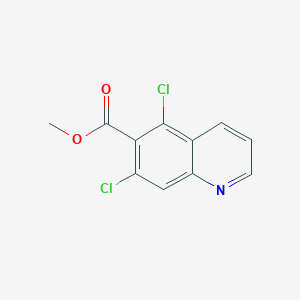
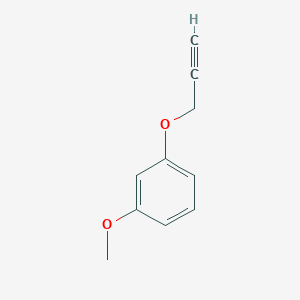
![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)
![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)
![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)



